3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, pyridine, and benzoxazole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, including bromination, methoxylation, and imine formation. The process begins with the bromination of a suitable phenol derivative, followed by the introduction of a methoxy group through a methylation reaction. The final step involves the formation of the imine linkage by reacting the brominated and methoxylated phenol with a pyridinyl-benzoxazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. The imine group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Unique due to its combination of bromine, methoxy, pyridine, and benzoxazole groups.
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzothiazol-5-yl]imino}methyl]phenol: Similar structure but with a benzothiazole group instead of benzoxazole.
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzimidazol-5-yl]imino}methyl]phenol: Contains a benzimidazole group, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H13Br2N3O3 |
---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
3,4-dibromo-6-methoxy-2-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C20H13Br2N3O3/c1-27-17-9-14(21)18(22)13(19(17)26)10-24-12-2-3-16-15(8-12)25-20(28-16)11-4-6-23-7-5-11/h2-10,26H,1H3 |
InChI Key |
BVRWFTJKNVSWHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.